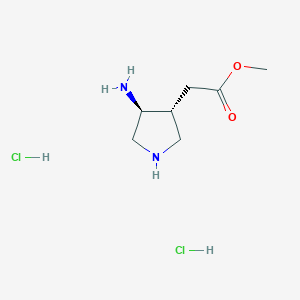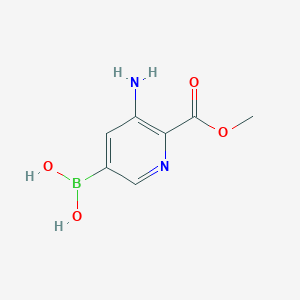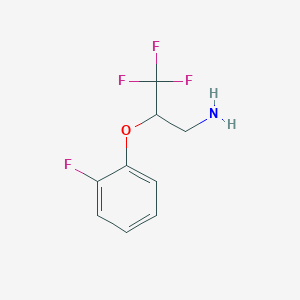
4,6-Bis(4-methylpiperidin-1-yl)-2-(pyridin-2-yl)quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,6-Bis(4-methylpiperidin-1-yl)-2-(pyridin-2-yl)quinoline is a complex organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Bis(4-methylpiperidin-1-yl)-2-(pyridin-2-yl)quinoline typically involves multi-step organic reactions. The starting materials often include quinoline derivatives and piperidine derivatives. Common synthetic routes may involve:
Nucleophilic substitution reactions: where piperidine derivatives are introduced to the quinoline core.
Cyclization reactions: to form the quinoline ring structure.
Catalytic hydrogenation: to reduce any intermediate compounds.
Industrial Production Methods
Industrial production methods for such compounds may involve:
Batch reactors: for controlled synthesis.
Continuous flow reactors: for large-scale production.
Purification techniques: such as recrystallization, chromatography, and distillation to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
4,6-Bis(4-methylpiperidin-1-yl)-2-(pyridin-2-yl)quinoline can undergo various chemical reactions including:
Oxidation: where the compound is oxidized to form quinoline N-oxide derivatives.
Reduction: where the compound is reduced to form dihydroquinoline derivatives.
Substitution: where functional groups on the quinoline ring are substituted with other groups.
Common Reagents and Conditions
Oxidizing agents: such as potassium permanganate or hydrogen peroxide.
Reducing agents: such as lithium aluminum hydride or sodium borohydride.
Catalysts: such as palladium on carbon for hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction may yield dihydroquinoline derivatives.
Scientific Research Applications
Chemistry: as a building block for the synthesis of more complex molecules.
Biology: as a probe for studying biological processes.
Medicine: as a potential therapeutic agent for treating various diseases.
Industry: as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4,6-Bis(4-methylpiperidin-1-yl)-2-(pyridin-2-yl)quinoline involves its interaction with specific molecular targets and pathways. These may include:
Enzyme inhibition: where the compound binds to and inhibits the activity of specific enzymes.
Receptor binding: where the compound interacts with cellular receptors to modulate signaling pathways.
DNA intercalation: where the compound inserts itself between DNA base pairs, affecting DNA replication and transcription.
Comparison with Similar Compounds
Similar Compounds
Quinoline: a simpler structure with similar biological activities.
Piperidine derivatives: compounds with similar piperidine rings but different substituents.
Pyridine derivatives: compounds with similar pyridine rings but different substituents.
Uniqueness
4,6-Bis(4-methylpiperidin-1-yl)-2-(pyridin-2-yl)quinoline is unique due to its specific combination of quinoline, piperidine, and pyridine rings, which may confer unique biological activities and chemical properties.
Properties
Molecular Formula |
C26H32N4 |
|---|---|
Molecular Weight |
400.6 g/mol |
IUPAC Name |
4,6-bis(4-methylpiperidin-1-yl)-2-pyridin-2-ylquinoline |
InChI |
InChI=1S/C26H32N4/c1-19-8-13-29(14-9-19)21-6-7-23-22(17-21)26(30-15-10-20(2)11-16-30)18-25(28-23)24-5-3-4-12-27-24/h3-7,12,17-20H,8-11,13-16H2,1-2H3 |
InChI Key |
ZUWDQLKGXQTWQK-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)C2=CC3=C(C=C2)N=C(C=C3N4CCC(CC4)C)C5=CC=CC=N5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{2-[4-(4-Methoxyphenoxy)phenyl]-1,3-thiazol-4-yl}acetic acid](/img/structure/B14857994.png)


![(2R)-2-[(3S,10S,13R,14R,17R)-3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methylhept-5-enoic acid](/img/structure/B14858010.png)






![2-[2-Chloro-4-(trifluoromethyl)pyridin-3-YL]ethanamine](/img/structure/B14858065.png)
![3-[(2S,3R,4R,5S,6S)-3,5-dihydroxy-6-methyl-4-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one](/img/structure/B14858066.png)

